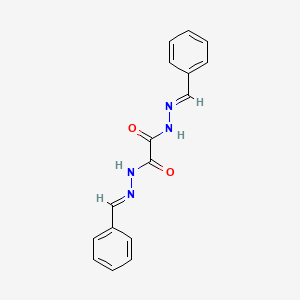

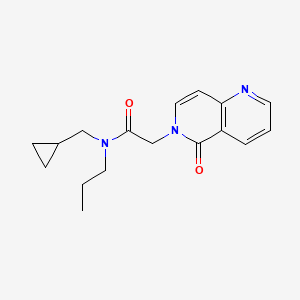

![molecular formula C16H17ClN4O3 B5508175 (3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)

(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to (3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid often involves multiple steps, including chlorination, esterification, and cyclization. For instance, a related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, was synthesized through a process involving chlorination of an aziridinium ion intermediate, followed by nitrile anion cyclization (Ohigashi et al., 2010).

Molecular Structure Analysis

The molecular and supramolecular structures of related compounds are often examined using X-ray diffractometry. For instance, the molecular structure of a similar compound involving a 1,2,4-triazole moiety was analyzed using this technique (Castiñeiras et al., 2018).

Chemical Reactions and Properties

Compounds in this class exhibit various chemical reactions, such as alkylation and nitration, under different conditions. For example, 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes alkylation with methyl iodide to form different derivatives (Shtabova et al., 2005).

Physical Properties Analysis

Spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR are utilized for the characterization of similar compounds, offering insights into their physical properties (Devi et al., 2018).

Chemical Properties Analysis

Density Functional Theory (DFT) is often used to study the structural, thermodynamic, and electronic properties of these compounds. For instance, a study on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid revealed various properties including electrophilicity, chemical hardness, and electronic charge transfer using DFT (Devi et al., 2018).

Scientific Research Applications

Phloretic Acid and Polybenzoxazine Formation

Phloretic acid, a phenolic compound similar in structure to parts of the molecule , has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is significant for developing materials with suitable thermal and thermo-mechanical properties for a wide range of applications, showcasing how derivatives of your compound could be utilized in materials science (Acerina Trejo-Machin et al., 2017).

Synthesis of 2-Oxazolines

The synthesis of 2-oxazolines from carboxylic acids, using triazine derivatives under mild conditions, demonstrates the chemical versatility of triazole and carboxylic acid functionalities. This process highlights the potential of the compound for synthesizing heterocyclic structures, which are valuable in medicinal chemistry and material science (B. Bandgar & S. Pandit, 2003).

Antibody Development and Immunoassay Applications

Carboxylic acid derivatives of triazine herbicides, akin to the structural motifs in your compound, have been synthesized for developing immunoassays. These derivatives play a crucial role in creating sensitive assays for detecting environmental pollutants, suggesting potential applications of your compound in environmental monitoring and biochemical assay development (M. H. Goodrow et al., 1990).

properties

IUPAC Name |

(3S,4R)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3/c17-16-18-13(19-20-16)6-7-14(22)21-8-11(12(9-21)15(23)24)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,23,24)(H,18,19,20)/t11-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFZFDQCDJROPA-NWDGAFQWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)CCC2=NC(=NN2)Cl)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)CCC2=NC(=NN2)Cl)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)

![ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5508115.png)

![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)

![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)

![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)

![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)

![2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenoxy)acetamide](/img/structure/B5508192.png)